molecular formula C28H24N2O5S B314046 ETHYL (2Z)-5-(4-ETHOXYPHENYL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(4-ETHOXYPHENYL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314046
M. Wt: 500.6 g/mol
InChI Key: GGRCHJMHKKFEJV-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-ethoxyphenyl)-2-(2-furylmethylene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a furan ring, and various substituents such as ethoxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(4-ETHOXYPHENYL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan ring is introduced through a condensation reaction with a suitable aldehyde.

    Substitution reactions: The ethoxyphenyl and phenyl groups are introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-ethoxyphenyl)-2-(2-furylmethylene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acids are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(4-ethoxyphenyl)-2-(2-furylmethylene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(4-ETHOXYPHENYL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, block receptor binding, or interfere with nucleic acid function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-methoxyphenyl)-2-(2-furylmethylene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 5-(4-chlorophenyl)-2-(2-furylmethylene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 5-(4-ethoxyphenyl)-2-(2-furylmethylene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C28H24N2O5S

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-ethoxyphenyl)-2-(furan-2-ylmethylidene)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H24N2O5S/c1-3-33-20-14-12-19(13-15-20)25-23(27(32)34-4-2)24(18-9-6-5-7-10-18)29-28-30(25)26(31)22(36-28)17-21-11-8-16-35-21/h5-17,25H,3-4H2,1-2H3/b22-17-

InChI Key

GGRCHJMHKKFEJV-XLNRJJMWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=CO4)/S3)C5=CC=CC=C5)C(=O)OCC

SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CO4)S3)C5=CC=CC=C5)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CO4)S3)C5=CC=CC=C5)C(=O)OCC

Origin of Product

United States

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